molecular formula C8H5ClF3NO2 B1362246 3-Chloro-4-(trifluoromethoxy)benzamide CAS No. 40251-61-4

3-Chloro-4-(trifluoromethoxy)benzamide

Cat. No. B1362246
Key on ui cas rn: 40251-61-4
M. Wt: 239.58 g/mol
InChI Key: YXCMBXHASVZXLT-UHFFFAOYSA-N
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Patent
US05142092

Procedure details

242.5 g (1 mole) of 3-chloro-4-trifluoromethoxybenzoyl fluoride were allowed to drip into 500 ml of 25% strength by weight aqueous ammonia solution with ice cooling, the mixture was then stirred for a further 30 minutes and the precipitate which deposited was filtered off with suction. 227 g of product having a melting point of 98° C. were obtained. This corresponds to a crude yield of 95% of theory.
Quantity
242.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5](F)=[O:6].[NH3:16]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5]([NH2:16])=[O:6]

Inputs

Step One
Name
Quantity
242.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)F)C=CC1OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate which deposited was filtered off with suction
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C(C(=O)N)C=CC1OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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